The Molecular Architecture of Trimethyl Borate: A Technical Guide
The Molecular Architecture of Trimethyl Borate: A Technical Guide
Introduction: Trimethyl borate (B1201080), with the chemical formula B(OCH₃)₃, is an organoboron compound of significant interest in synthetic chemistry.[1] It serves as a crucial intermediate in the production of sodium borohydride (B1222165) and as a versatile reagent in organic synthesis, notably in the formation of boronic acids for Suzuki-Miyaura cross-coupling reactions.[1][2] Structurally, it is the simplest borate ester, derived from the formal condensation of boric acid with three equivalents of methanol (B129727).[3] This guide provides an in-depth analysis of the molecular structure of trimethyl borate, supported by quantitative data, experimental protocols, and visualizations of its chemical behavior.
Molecular Structure and Geometry
The molecular structure of trimethyl borate is characterized by a central boron atom covalently bonded to three methoxy (B1213986) (-OCH₃) groups.[4] In the gas phase, the molecule adopts a planar geometry.[5] The central boron atom is sp² hybridized, resulting in a trigonal planar arrangement of the three oxygen atoms around it.[5] This configuration minimizes electron pair repulsion, leading to a stable, symmetrical structure. The overall molecule is a colorless, moisture-sensitive liquid at room temperature.[6]
Figure 1: 2D representation of Trimethyl Borate's core structure.
Quantitative Structural Data
The precise geometric parameters of trimethyl borate have been determined through neutron and X-ray powder diffraction experiments.[5] These studies provide accurate measurements of bond lengths and confirm the local geometry around each atom. The key structural parameters are summarized in the table below.
| Parameter | Value | Reference |
| Bond Lengths | ||
| B-O Bond Length | 1.38 Å | |
| C-O Bond Length | 1.44 Å | [7] |
| C-H Bond Length (average) | 1.10 Å | [7] |
| Geometry & Bond Angles | ||
| Geometry around Boron (B) | Trigonal Planar | [7] |
| O-B-O Bond Angle | ~120° | [8][9] |
| Geometry around Oxygen (O) | Bent | [7] |
| B-O-C Bond Angle | ~120° | [7] |
| Geometry around Carbon (C) | Tetrahedral | [7] |
| Crystal System Data | ||
| Crystal System | Hexagonal | |
| Space Group | P6₃/m | [5] |
| Unit Cell Parameter 'a' | 6.950(8) Å (at 15 K) | [5] |
| Unit Cell Parameter 'c' | 6.501(3) Å (at 15 K) | [5] |
Experimental Protocols
Protocol for Molecular Structure Determination: Single-Crystal X-ray Diffraction
While the specific data presented above were obtained from powder diffraction, single-crystal X-ray diffraction (SCXD) is the gold standard for unambiguously determining the three-dimensional structure of small molecules.[10] A general protocol is outlined below.
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Crystal Growth: High-quality single crystals of trimethyl borate are grown. Due to its low melting point (-34 °C) and high volatility, this would be performed in a sealed capillary at low temperatures using techniques such as slow evaporation from a suitable solvent or slow cooling of the liquid phase.
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-protection techniques to maintain its integrity under the X-ray beam and low-temperature data collection conditions.
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Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) in a stream of cold nitrogen gas to reduce thermal motion. It is then irradiated with a monochromatic X-ray beam and rotated. The diffracted X-rays are recorded on a detector, generating a unique diffraction pattern.
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods (e.g., direct methods or Patterson synthesis). This initial model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. This process yields the final, high-precision molecular structure, including all bond lengths and angles.[10]
Protocol for Synthesis: Esterification of Boric Acid
A common and straightforward laboratory method for preparing trimethyl borate is the direct esterification of boric acid with methanol.[4]
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Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.
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Reactant Charging: Boric acid (H₃BO₃) and an excess of dry methanol (CH₃OH) are added to the flask. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is often added to accelerate the reaction.[4]
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Reaction: The mixture is heated to reflux. The esterification is a reversible reaction, and the water produced must be removed to drive the equilibrium towards the product side. B(OH)₃ + 3 CH₃OH ⇌ B(OCH₃)₃ + 3 H₂O
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Purification (Distillation): Trimethyl borate forms a low-boiling azeotrope with methanol (boiling point ~54 °C).[11] This azeotrope is distilled from the reaction mixture, effectively removing the product as it is formed and driving the reaction to completion.
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Isolation: To obtain pure trimethyl borate, the azeotrope must be broken. This can be achieved by chemical means, for example, by adding a boron trihalide to react with the remaining methanol.[4] Subsequent fractional distillation yields pure trimethyl borate (boiling point 68-69 °C).
Chemical Pathways and Logical Relationships
Hydrolysis Pathway
Trimethyl borate is highly susceptible to hydrolysis, readily reacting with water to revert to boric acid and methanol.[4] This reaction is rapid and is a critical consideration for the handling and storage of the compound.
Figure 2: Reaction pathway for the hydrolysis of Trimethyl Borate.
Workflow for Boronic Acid Synthesis (Suzuki Coupling Precursor)
A primary application of trimethyl borate in drug development and organic synthesis is its use as a precursor for boronic acids (ArB(OH)₂), which are essential partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The logical workflow involves two main steps.
Figure 3: Logical workflow for the synthesis of boronic acids from Trimethyl Borate.
References
- 1. Trimethyl borate - Wikipedia [en.wikipedia.org]
- 2. TRIMETHYL BORATE - Ataman Kimya [atamanchemicals.com]
- 3. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. What bond angles do you expect for each of the following? - McMurry 8th Edition Ch 8 Problem 49 [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
